2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16946169
InChI: InChI=1S/C7H9Cl2N3.ClH/c1-4-6(8)11-5(2-3-10)12-7(4)9;/h2-3,10H2,1H3;1H
SMILES:
Molecular Formula: C7H10Cl3N3
Molecular Weight: 242.5 g/mol

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride

CAS No.:

Cat. No.: VC16946169

Molecular Formula: C7H10Cl3N3

Molecular Weight: 242.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride -

Specification

Molecular Formula C7H10Cl3N3
Molecular Weight 242.5 g/mol
IUPAC Name 2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H9Cl2N3.ClH/c1-4-6(8)11-5(2-3-10)12-7(4)9;/h2-3,10H2,1H3;1H
Standard InChI Key KEEFSZNGHXTNIH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N=C1Cl)CCN)Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine hydrochloride, reflects its substitution pattern: a pyrimidine ring with chlorine atoms at positions 4 and 6, a methyl group at position 5, and an ethanamine side chain at position 2, protonated as a hydrochloride salt. Key identifiers include:

PropertyValue
Molecular FormulaC7H10Cl3N3\text{C}_7\text{H}_{10}\text{Cl}_3\text{N}_3
Molecular Weight242.5 g/mol
Canonical SMILESCC1=C(N=C(N=C1Cl)CCN)Cl.Cl
InChI KeyKEEFSZNGHXTNIH-UHFFFAOYSA-N
PubChem CID72211631

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Synthesis and Preparation

General Synthetic Routes

The synthesis of pyrimidine derivatives like 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride often involves condensation reactions or nucleophilic substitutions. A related compound, 4,6-dichloro-2-methylpyrimidine, is synthesized via a two-step process:

  • Formation of the Pyrimidine Core: Reacting dimethyl malonate with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide) yields 4,6-dihydroxy-2-methylpyrimidine .

  • Chlorination: Treating the dihydroxy intermediate with triphosgene (a safer alternative to toxic reagents like POCl3\text{POCl}_3) in dichloroethane produces the dichloro derivative .

Biological and Pharmacological Applications

Antimicrobial Activity

Pyrimidine derivatives exhibit broad-spectrum antimicrobial properties. The dichloro and methyl groups enhance lipophilicity, promoting membrane penetration in Gram-positive bacteria. For example:

  • Staphylococcus aureus: Pyrimidine analogs inhibit dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

antiviral Mechanisms

Pyrimidine analogs often mimic nucleosides, disrupting viral replication. For instance, HIV-1 reverse transcriptase is inhibited by halogenated pyrimidines through competitive binding.

Industrial and Research Implications

Scale-Up Challenges

Transitioning from lab-scale to industrial production requires:

  • Cost-Effective Chlorination: Replacing POCl3\text{POCl}_3 with triphosgene reduces environmental impact .

  • Catalyst Optimization: Palladium catalysts may accelerate coupling reactions but increase costs.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethanamine side chain to enhance bioavailability.

  • Hybrid Molecules: Conjugating with quinolones or fluoroquinolones to combat drug-resistant pathogens.

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